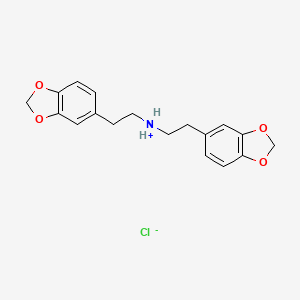

3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride

Description

3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride is a synthetic phenethylamine derivative characterized by two phenyl rings, each substituted with a methylenedioxy group (-O-CH2-O-) at the 3- and 4-positions. The compound likely adopts a biphenyl or diphenethylamine scaffold, with ethylamine chains attached to the aromatic rings. The methylenedioxy substituents are electron-rich moieties known to enhance lipophilicity and influence receptor binding in psychoactive analogs like MDMA (3,4-methylenedioxymethamphetamine) .

Properties

CAS No. |

1676-52-4 |

|---|---|

Molecular Formula |

C18H20ClNO4 |

Molecular Weight |

349.8 g/mol |

IUPAC Name |

bis[2-(1,3-benzodioxol-5-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C18H19NO4.ClH/c1-3-15-17(22-11-20-15)9-13(1)5-7-19-8-6-14-2-4-16-18(10-14)23-12-21-16;/h1-4,9-10,19H,5-8,11-12H2;1H |

InChI Key |

VECLFJFBQNVRJL-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC[NH2+]CCC3=CC4=C(C=C3)OCO4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-methylenedioxyphenylacetone with an amine, followed by reduction and subsequent formation of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its interactions with various neurotransmitter systems. It exhibits affinity for dopamine and serotonin receptors, which positions it as a candidate for the development of treatments for mood disorders and psychostimulant-related conditions. Studies indicate that compounds with similar structures can modulate monoamine transporters, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders .

Case Study: Neuroleptic Effects

Research has shown that derivatives of diphenethylamines can act as neuroleptics. A relevant case study involved the synthesis of 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride analogs that demonstrated significant binding affinities to dopamine D2 receptors. This suggests potential applications in treating schizophrenia and other psychotic disorders .

Neuropharmacology

Dopaminergic Activity

The compound's dopaminergic activity has been explored in animal models. For instance, studies have shown that it can influence locomotor activity in rodents, indicating its potential role in modulating dopaminergic pathways. This could have implications for developing treatments for Parkinson's disease and other movement disorders .

Serotonin Receptor Modulation

Additionally, the compound has been noted for its effects on serotonin receptors. Research indicates that it may enhance serotonergic transmission, which is crucial in managing mood disorders. The modulation of serotonin pathways can lead to improved therapeutic strategies for conditions like depression and anxiety .

Cosmetic Applications

Skin Bioavailability Studies

Recent investigations into the compound's properties have also extended to cosmetic formulations. Its ability to penetrate skin layers raises interest for use in topical applications aimed at enhancing skin health. Studies have focused on its stability and efficacy in formulations designed to improve skin hydration and elasticity .

Toxicological Considerations

While exploring the applications of 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride, it is vital to consider its safety profile. Toxicological studies indicate that like many psychoactive compounds, there may be risks associated with misuse or overexposure. The compound's effects on mitochondrial function and potential cytotoxicity require careful evaluation before clinical application .

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Bis(methylenedioxy)diphenethylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of various receptors and enzymes, influencing biochemical pathways. For example, it may interact with monoamine oxidase enzymes, affecting the metabolism of neurotransmitters like serotonin and dopamine.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features and substituents of 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride with related compounds:

Key Observations :

- Methylenedioxy vs. Methoxy/Dihydroxy : The methylenedioxy groups in the target compound enhance electron density and steric bulk compared to methoxy (in 3,3'-dimethoxybenzidine) or dihydroxy (dopamine) substituents. This may increase lipophilicity and alter receptor affinity .

- Backbone Diversity : Unlike MDMA’s single phenethylamine structure, the target compound’s biphenyl/diphenethylamine scaffold may enable multi-site interactions, similar to lignans like dehydroxycubebin .

Physicochemical Properties

- Molecular Weight : The hypothetical molecular weight (~365 g/mol) exceeds MDMA (229.7 g/mol) and dopamine (189.6 g/mol), suggesting reduced solubility in aqueous media .

- Polarity : The methylenedioxy groups may confer moderate polarity, akin to 4,4'-(hexamethylenedioxy)bis(N,N-dimethylaniline) HCl (CID 60644), which has a hexamethylene ether bridge .

Pharmacological Implications (Inferred)

However, the biphenyl backbone may introduce steric hindrance, reducing CNS penetration compared to MDMA .

Biological Activity

3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. Its structural characteristics and potential psychoactive effects have drawn attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure

The chemical structure of 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to exhibit affinity for serotonin (5-HT) receptors and dopamine receptors, which are critical in regulating mood, cognition, and perception.

Receptor Binding Affinity

- Serotonin Receptors : The compound shows significant binding affinity towards 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and hallucinogenic effects.

- Dopamine Receptors : It also interacts with dopamine D2 receptors, which may contribute to its psychoactive properties.

Pharmacological Effects

Research indicates that 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride exhibits several pharmacological effects:

- Psychoactive Effects : Similar to other phenethylamines, it may induce alterations in mood and perception.

- Potential for Addiction : Due to its dopaminergic activity, there is potential for addictive behaviors associated with its use.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Interaction :

- Behavioral Studies :

- Toxicological Assessment :

Comparative Analysis

The following table summarizes the biological activities of 3,3',4,4'-Bis(methylenedioxy)diphenethylamine hydrochloride compared to other related compounds:

| Compound Name | 5-HT2A Affinity | D2 Affinity | Psychoactive Effects |

|---|---|---|---|

| 3,3',4,4'-Bis(methylenedioxy)diphenethylamine HCl | High | Moderate | Yes |

| MDMA (Ecstasy) | Very High | Low | Yes |

| Methamphetamine | Moderate | Very High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.